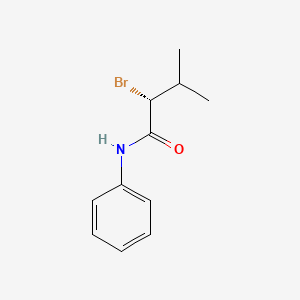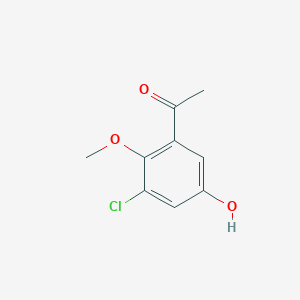![molecular formula C18H34N2O4Si B12617919 (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol CAS No. 918314-07-5](/img/structure/B12617919.png)
(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol is a complex organic compound that features both an aniline group and a triethoxysilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol typically involves multiple steps. One common method starts with the reaction of aniline with an appropriate epoxide to form the intermediate. This intermediate is then reacted with 3-(triethoxysilyl)propylamine under controlled conditions to yield the final product. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline group can yield nitro derivatives, while substitution reactions involving the triethoxysilyl group can produce various organosilicon compounds.
科学的研究の応用
(2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol involves its interaction with specific molecular targets. The aniline group can interact with enzymes or receptors, modulating their activity. The triethoxysilyl group can facilitate the compound’s incorporation into silicon-based materials, enhancing their properties. The exact pathways and molecular targets depend on the specific application and the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
(2S)-1-Anilino-3-{[3-(trimethoxysilyl)propyl]amino}propan-2-ol: Similar structure but with methoxy groups instead of ethoxy groups.
(2S)-1-Anilino-3-{[3-(triisopropoxysilyl)propyl]amino}propan-2-ol: Similar structure but with isopropoxy groups instead of ethoxy groups.
Uniqueness
The uniqueness of (2S)-1-Anilino-3-{[3-(triethoxysilyl)propyl]amino}propan-2-ol lies in its combination of aniline and triethoxysilyl groups, which confer distinct chemical reactivity and potential for diverse applications. The triethoxysilyl group, in particular, allows for the formation of strong bonds with silicon-based materials, making it valuable in materials science and industrial applications.
特性
CAS番号 |
918314-07-5 |
|---|---|
分子式 |
C18H34N2O4Si |
分子量 |
370.6 g/mol |
IUPAC名 |
(2S)-1-anilino-3-(3-triethoxysilylpropylamino)propan-2-ol |
InChI |
InChI=1S/C18H34N2O4Si/c1-4-22-25(23-5-2,24-6-3)14-10-13-19-15-18(21)16-20-17-11-8-7-9-12-17/h7-9,11-12,18-21H,4-6,10,13-16H2,1-3H3/t18-/m0/s1 |
InChIキー |
CRBNNGOJXZKCPD-SFHVURJKSA-N |
異性体SMILES |
CCO[Si](CCCNC[C@@H](CNC1=CC=CC=C1)O)(OCC)OCC |
正規SMILES |
CCO[Si](CCCNCC(CNC1=CC=CC=C1)O)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B12617838.png)
![4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine](/img/structure/B12617840.png)
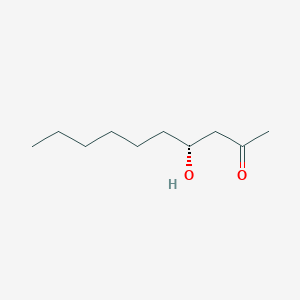
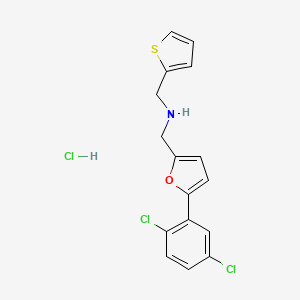
![5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12617864.png)
![8-[2-(Morpholin-4-yl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12617872.png)
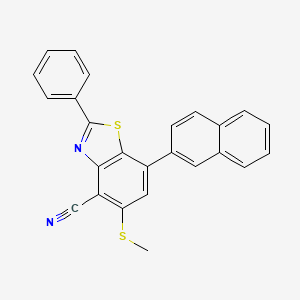
![7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12617890.png)
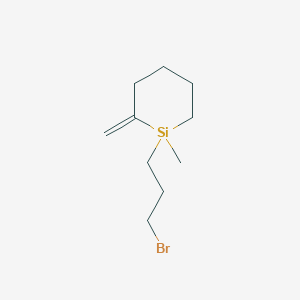
![(10S,11R,15S,16R)-N-(4-nitrophenyl)-12,14-dioxo-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12617909.png)
![(3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12617921.png)
